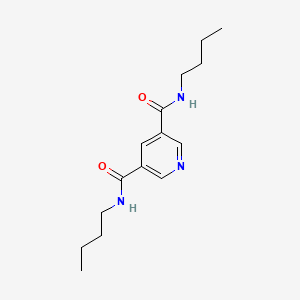
N~3~,N~5~-Dibutylpyridine-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~,N~5~-Dibutylpyridine-3,5-dicarboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of two butyl groups attached to the nitrogen atoms at the 3 and 5 positions of the pyridine ring, along with two carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3,N~5~-Dibutylpyridine-3,5-dicarboxamide typically involves the reaction of 3,5-bis(chlorocarbonyl)pyridine with the corresponding amines. The reaction is carried out in dichloromethane at 0°C, followed by stirring at room temperature for 0.5 hours. The reaction mixture is then quenched with ammonium chloride, extracted with dichloromethane, and dried over anhydrous sodium sulfate. The residues are recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods: Industrial production methods for N3,N~5~-Dibutylpyridine-3,5-dicarboxamide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N3,N~5~-Dibutylpyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the butyl or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N~3~,N~5~-Dibutylpyridine-3,5-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N3,N~5~-Dibutylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties. These complexes can participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
- N~3~,N~5~-Dimethylpyridine-3,5-dicarboxamide
- N~3~,N~5~-Diethylpyridine-3,5-dicarboxamide
- N~3~,N~5~-Dipropylpyridine-3,5-dicarboxamide
Comparison: N3,N~5~-Dibutylpyridine-3,5-dicarboxamide is unique due to the presence of butyl groups, which impart distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
180779-40-2 |
|---|---|
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
3-N,5-N-dibutylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C15H23N3O2/c1-3-5-7-17-14(19)12-9-13(11-16-10-12)15(20)18-8-6-4-2/h9-11H,3-8H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
YRCMHBYSULSHMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CN=C1)C(=O)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















